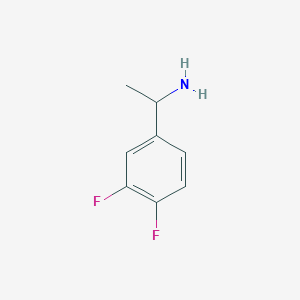

1-(3,4-Difluorophenyl)ethanamine

描述

Significance of Fluorinated Amines in Medicinal Chemistry Scaffolds

Fluorinated amines represent a class of organic compounds that have garnered substantial interest in medicinal chemistry. The introduction of fluorine into a molecule can profoundly influence its biological and physicochemical properties. alfa-chemistry.comtandfonline.com The selective placement of fluorine can lead to improved metabolic stability, enhanced binding affinity to target proteins, and modulated lipophilicity, all of which are critical parameters in the design of effective pharmaceuticals. tandfonline.comenamine.net

The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond are key to these effects. tandfonline.com The introduction of fluorine can alter the acidity (pKa) of nearby functional groups, such as the amine group, which can in turn affect the drug's bioavailability. nih.gov Specifically, the gem-difluoromethylene group (CF2) is a valuable motif found in numerous biologically active compounds and approved pharmaceuticals, often improving their pharmacokinetic and pharmacodynamic profiles. enamine.net The strategic fluorination of amines can also influence the conformation of molecules, potentially leading to higher specificity for their biological targets. tandfonline.com As a result, approximately 20% of all pharmaceuticals currently on the market are fluorinated compounds, underscoring the broad utility of this approach in drug development. nih.gov

Table 1: Key Effects of Fluorination in Medicinal Chemistry

| Property | Effect of Fluorine Incorporation | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond compared to the C-H bond. | tandfonline.com |

| Binding Affinity | Can be enhanced through favorable interactions with target proteins. | tandfonline.com |

| Lipophilicity | Generally increased, which can improve membrane permeation. | tandfonline.com |

| Acidity (pKa) | Can be adjusted, influencing the bioavailability of drugs with amine groups. | nih.gov |

| Biological Activity | Often improved due to the combination of the above factors. |

Role of 1-(3,4-Difluorophenyl)ethanamine as a Key Synthetic Intermediate

This compound is a versatile chiral primary amine that serves as a crucial building block in organic synthesis. Its value lies in its structure: a chiral ethylamine (B1201723) side chain attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This specific arrangement makes it a key intermediate for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The difluorophenyl group can enhance the reactivity of the amine in coupling reactions, facilitating the construction of larger, more elaborate molecular architectures. The compound and its enantiomers, (R)-1-(3,4-Difluorophenyl)ethanamine and (S)-1-(3,4-Difluorophenyl)ethanamine, are particularly valuable as chiral building blocks in asymmetric synthesis. bldpharm.com The presence of the fluorine atoms not only influences the electronic properties of the molecule but also provides sites for potential further functionalization. The synthesis of this intermediate can be achieved through methods like the enantioselective reduction of prochiral ketones using biocatalysts such as engineered ketoreductases (KREDS). Its hydrochloride salt is also utilized as a pharmaceutical intermediate, especially in the development of agents targeting the central nervous system (CNS).

Overview of Academic Research Trajectories for this compound

Academic research on this compound has explored several promising avenues, largely stemming from its structural characteristics and potential biological activities. One significant area of investigation is its role in neuropharmacology. Due to its structural relationship to amphetamines, it has been studied as a monoamine releasing agent, showing effects on neurotransmitter systems involving dopamine (B1211576) and norepinephrine (B1679862). This has led to research into its potential applications for conditions like mood disorders and neurodegenerative diseases.

Another major research trajectory focuses on its utility in medicinal chemistry as a scaffold for new therapeutic agents. Studies have explored its potential cytotoxic effects against various cancer cell lines, indicating a possible role in oncology research. Furthermore, research has examined its interaction with metabolic enzymes, such as the cytochrome P450 system, which is crucial for understanding its potential influence on drug metabolism and pharmacokinetics. The chiral nature of the compound is also a key aspect of research, with studies focusing on the distinct biological activities of its specific enantiomers to develop drugs that target specific receptors or enzymes with high selectivity. For instance, derivatives of the (R)-enantiomer have been investigated for their potent antitrypanosomal activity.

Table 2: Properties of this compound and its Forms

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound (Racemic) | 276875-21-9 | C₈H₉F₂N | 157.16 | - |

| (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 | C₈H₉F₂N | 157.16 | Liquid |

| (S)-1-(3,4-Difluorophenyl)ethanamine | 321318-17-6 | C₈H₉F₂N | 157.16 | - |

| (R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride | 441074-81-3 | C₈H₁₀ClF₂N | 193.62 | Powder |

| This compound hydrochloride | 321318-19-8 | C₈H₁₀ClF₂N | - | - |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396817 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276875-21-9 | |

| Record name | 1-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Difluorophenyl Ethanamine

Enantioselective Synthesis of 1-(3,4-Difluorophenyl)ethanamine Enantiomers

The enantioselective synthesis of the individual enantiomers of this compound is of significant interest, particularly for applications in the pharmaceutical industry where stereochemistry plays a crucial role in biological activity. Various strategies have been developed to achieve high enantiopurity.

Asymmetric Reduction of Prochiral Precursors

A prominent method for synthesizing enantiomerically enriched this compound involves the asymmetric reduction of a prochiral precursor, typically 3',4'-difluoroacetophenone (B1295030). This transformation is often accomplished using biocatalysis or chiral chemical catalysts.

Biocatalytic approaches have demonstrated high efficiency. For instance, the bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one, a related ketone, to its corresponding (S)-alcohol has been achieved with high conversion (>99.0%) and enantioselectivity (98.0% for the S-enantiomer) using whole cells of Candida parapsilosis. rsc.org While this example illustrates the potential of biocatalysis for related structures, similar enzymatic systems can be applied to the asymmetric reduction of 3',4'-difluoroacetophenone to produce the chiral alcohol precursor to the amine.

Chemical methods often employ catalysts like the Corey-Bakshi-Shibata (CBS) reduction system for the asymmetric reduction of prochiral ketones. arkat-usa.org Another approach involves asymmetric transfer hydrogenation (ATH) using catalysts such as Noyori-Ikariya metal-diamine complexes. arkat-usa.orgscholaris.ca These methods can provide access to the chiral alcohol intermediate, which can then be converted to the desired amine.

Table 1: Asymmetric Reduction Approaches

| Catalyst/Method | Precursor | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Candida parapsilosis | 1-(3,4-difluorophenyl)-3-nitropropan-1-one | (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol | 98.0% |

| Corey-Bakshi-Shibata (CBS) | Prochiral Ketones | Chiral Alcohols | 83-96% |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This strategy can be an efficient way to introduce chirality into a target molecule. For the synthesis of this compound, a chiral building block from the chiral pool, such as a specific amino acid, could be employed. baranlab.org The synthesis would involve modifying the chiral starting material to incorporate the 3,4-difluorophenyl group and transform the existing functional groups to the desired ethanamine side chain, preserving the initial stereochemistry. wikipedia.org While specific examples for this exact compound are not prevalent in the provided search results, the general principles of chiral pool synthesis are well-established and offer a viable synthetic route. baranlab.orgsigmaaldrich.com

Catalytic Asymmetric Synthesis Utilizing Transition Metal Catalysts

Transition metal-catalyzed asymmetric synthesis is a powerful tool for creating chiral molecules with high enantioselectivity. frontiersin.org These methods often involve the use of a transition metal complex with a chiral ligand to control the stereochemical outcome of the reaction. catalyst-enabling-synthetic-chemistry.com

For the synthesis of chiral amines like this compound, several transition metal-catalyzed reactions are applicable. Asymmetric hydrogenation of enamines or imines derived from 3',4'-difluoroacetophenone is a common strategy. nih.gov Catalysts based on rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of various unsaturated substrates to produce chiral amines. scholaris.canih.govlibretexts.org For example, iridium-catalyzed asymmetric hydrogenation has been used to produce 3,3-diarylpropyl amines with high enantioselectivity (98–99% ee). nih.gov

Another approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can be catalyzed by transition metals like silver or copper. catalyst-enabling-synthetic-chemistry.com While not a direct route to the target amine, this method can be used to construct chiral heterocyclic precursors that can be subsequently converted to this compound.

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis

| Catalyst System | Reaction Type | Substrate Type | Potential Product |

|---|---|---|---|

| Ir–UbaPHOX | Asymmetric Hydrogenation | 3,3-diarylallyl phthalimides | Chiral 3,3-diarylpropyl amines |

| Rhodium-phosphine complexes | Asymmetric Hydrogenation | Enamines/Imines | Chiral amines |

Asymmetric Conjugate Additions Employing Chiral Auxiliaries

Asymmetric conjugate addition is a robust method for forming carbon-carbon or carbon-heteroatom bonds in an enantioselective manner. libretexts.orgnih.gov This strategy often involves the use of a chiral auxiliary, a chiral group temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.govharvard.edu

In the context of synthesizing this compound, a chiral auxiliary could be attached to a Michael acceptor, such as an α,β-unsaturated amide or ester. nih.gov The conjugate addition of a nucleophile to this chiral substrate would proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product that could be further elaborated to the target amine. For example, pseudoephenamine has been demonstrated as a practical chiral auxiliary for asymmetric alkylation reactions, leading to high diastereoselectivities. nih.govharvard.edu Similarly, pyroglutamic acid derivatives have been used as chiral auxiliaries in the asymmetric synthesis of β-carbolines. elsevierpure.com

Racemic Synthesis Pathways for this compound

Racemic synthesis aims to produce a mixture of both enantiomers of a chiral compound. These mixtures can sometimes be resolved into their individual enantiomers in a subsequent step.

Reductive Amination Strategies from 3,4-Difluoroaniline

Reductive amination is a widely used method for the synthesis of amines. organic-chemistry.orgpurdue.edu In the context of this compound, a common starting material is 3',4'-difluoroacetophenone. This ketone can be reacted with an amine source, such as ammonia (B1221849), in the presence of a reducing agent to form the desired amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C). organic-chemistry.org The reaction conditions, such as pH and the choice of solvent, can influence the yield of the product. For instance, reductive amination using sodium cyanoborohydride is often carried out in methanol (B129727) with ammonia, with the pH optimized to around 7-8.

Another variation of reductive amination involves the use of titanium(IV) isopropoxide as a Lewis acid to facilitate the formation of the intermediate imine, which is then reduced in situ. researchgate.net

Table 3: Reductive Amination Conditions

| Reducing Agent | Amine Source | Catalyst/Additive | Solvent |

|---|---|---|---|

| Sodium Cyanoborohydride | Ammonia | - | Methanol |

| H₂/Pd/C | Ammonia | - | Ethanol (B145695) |

Conversion of Carbonyl Precursors to the Amine Moiety

A prevalent and highly effective method for synthesizing this compound is through the conversion of a carbonyl precursor, specifically 3,4-difluoroacetophenone. This transformation is most commonly achieved via reductive amination. wikipedia.orgyoutube.com

Reductive amination is a powerful process that converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.org The reaction begins with the nucleophilic attack of an amine (in this case, ammonia) on the carbonyl carbon of 3,4-difluoroacetophenone. This is followed by the dehydration of the resulting hemiaminal to form an imine intermediate. This imine is then reduced in situ to yield the final product, this compound. youtube.com The entire process can often be performed as a one-pot synthesis, which is advantageous for procedural efficiency. wikipedia.orgias.ac.in

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com Several hydride-based reagents are commonly employed for this purpose.

Interactive Table: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

| Sodium Borohydride | NaBH₄ | A versatile reducing agent, but can also reduce the starting ketone, potentially lowering yield. wikipedia.orgmasterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for reducing imines in the presence of carbonyl groups; stable in weakly acidic conditions required for imine formation. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, often preferred as a less toxic alternative to cyanoborohydride. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation | H₂ with Pt, Pd, or Ni | An effective method, though it may have limitations with substrates containing other reducible functional groups like double bonds. wikipedia.org |

Advanced research has also explored the use of biocatalysts, such as imine reductases, to achieve high enantioselectivity in the synthesis of chiral amines, which is a significant consideration in pharmaceutical applications. wikipedia.org

Nucleophilic Substitution Routes to this compound

An alternative synthetic approach involves nucleophilic substitution, typically starting with a halogenated precursor such as 1-halo-1-(3,4-difluorophenyl)ethane (e.g., 1-bromo-1-(3,4-difluorophenyl)ethane). In this route, ammonia serves as the nucleophile. chemguide.co.ukstudymind.co.uk

The reaction mechanism involves the donation of a lone pair of electrons from the nitrogen atom of ammonia to the electron-deficient carbon atom bonded to the halogen. studymind.co.uk This attack displaces the halide ion, forming an ammonium (B1175870) salt intermediate. A subsequent deprotonation step, often facilitated by another ammonia molecule, yields the primary amine, this compound. chemguide.co.ukdocbrown.info Depending on the substrate (primary, secondary, or tertiary haloalkane), the mechanism can proceed via an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) pathway. ucsb.edu

A significant challenge with this method is the potential for further substitution. The product, this compound, is itself a nucleophile and can react with the remaining haloalkane starting material. chemguide.co.ukchemrevise.org This leads to the formation of undesirable secondary and tertiary amine byproducts, reducing the yield of the target primary amine.

Table: Products of Nucleophilic Substitution

| Reactants | Product Type | Chemical Name |

| 1-halo-1-(3,4-difluorophenyl)ethane + NH₃ | Desired Primary Amine | This compound |

| This compound + 1-halo-1-(3,4-difluorophenyl)ethane | Byproduct Secondary Amine | N-(1-(3,4-difluorophenyl)ethyl)-1-(3,4-difluorophenyl)ethanamine |

To mitigate this issue, the reaction is typically conducted using a large excess of ammonia. chemguide.co.ukchemrevise.org This increases the probability that the haloalkane will react with an ammonia molecule rather than the amine product. The reaction is often carried out in a sealed vessel with a solution of ammonia in ethanol to prevent water from acting as a competing nucleophile. studymind.co.uk

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high chemical and enantiomeric purity. Strategies vary depending on the chosen synthetic route.

For reductive amination , several factors can be fine-tuned:

Catalysis: The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group of the ketone, facilitating the initial nucleophilic attack by ammonia and increasing the reaction rate. masterorganicchemistry.comorganic-chemistry.org

pH Control: Imine formation is reversible and pH-dependent. Maintaining a neutral or weakly acidic environment (pH ~6) is optimal for favoring the formation of the imine intermediate without deactivating the amine nucleophile. wikipedia.orgyoutube.com

For nucleophilic substitution , optimization primarily focuses on suppressing side reactions:

Reagent Stoichiometry: The most critical factor is the use of a large excess of ammonia. This minimizes the chance of the primary amine product acting as a nucleophile and undergoing further alkylation. chemguide.co.ukchemrevise.org

Solvent Choice: Conducting the reaction in a non-nucleophilic solvent like ethanol is essential. If water is present, it can compete with ammonia as the nucleophile, leading to the formation of 1-(3,4-difluorophenyl)ethanol (B2619615) as a significant byproduct. studymind.co.uk

For achieving high enantiomeric purity , which is often a requirement for pharmaceutical intermediates, specific advanced techniques are employed:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly produce the desired enantiomer. For instance, the asymmetric reduction of 3,4-difluoroacetophenone using a chiral catalyst like a Corey-Bakshi-Shibata (CBS) catalyst can produce a chiral alcohol, which is then converted to the amine. google.com Similarly, enzymatic methods using ketoreductases (KREDs) can provide high enantiomeric excess.

Chiral Resolution: This technique separates a racemic mixture of the amine. It involves reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered from the isolated salt.

Interactive Table: Summary of Optimization Strategies

| Synthetic Route | Optimization Factor | Strategy | Desired Outcome |

| Reductive Amination | Catalyst | Use of a Lewis acid (e.g., Ti(OiPr)₄) | Increased reaction rate and efficiency. masterorganicchemistry.comorganic-chemistry.org |

| Reductive Amination | pH | Maintain neutral to weakly acidic conditions | Maximize imine formation. wikipedia.org |

| Reductive Amination | Reducing Agent | Use selective agents (e.g., NaBH(OAc)₃) | Prevent byproduct formation and increase purity. organic-chemistry.org |

| Nucleophilic Substitution | Reagent Ratio | Use a large excess of ammonia | Minimize formation of secondary/tertiary amines. chemguide.co.ukchemrevise.org |

| Nucleophilic Substitution | Solvent | Use a non-aqueous solvent (e.g., ethanol) | Prevent formation of alcohol byproduct. studymind.co.uk |

| General | Enantiomeric Purity | Asymmetric Synthesis / Chiral Resolution | Isolate a single desired enantiomer. google.com |

Stereochemical Considerations and Enantiomeric Resolution of 1 3,4 Difluorophenyl Ethanamine

Importance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. pharmabiz.com The two mirror-image forms of a chiral drug, called enantiomers, can interact differently with the chiral environment of the human body, which is composed of chiral entities like enzymes, receptors, and other proteins. nih.govmdpi.comresearchfloor.org This differential interaction can lead to significant variations in their biological activities. nih.govjuniperpublishers.com

One enantiomer, often termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause undesirable or toxic effects. pharmabiz.commdpi.com The distinct three-dimensional shapes of enantiomers mean they can bind to biological targets with varying degrees of affinity and specificity. longdom.orgnih.gov For a biological response to occur, a drug molecule often needs to fit into a specific binding site on a receptor or enzyme, much like a key fits into a lock. nih.gov The precise spatial arrangement of atoms in one enantiomer may allow for a perfect fit, leading to a biological response, whereas its mirror image may not bind as effectively or at all. nih.govyoutube.com

The case of thalidomide (B1683933) is a well-known historical example of the tragic consequences of not considering chirality in drug development. mdpi.commusechem.com Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) now have stringent guidelines for the development and testing of chiral drugs, often requiring the separate evaluation of each enantiomer's safety and efficacy. pharmabiz.comlongdom.org The development of single-enantiomer drugs has become a major focus in the pharmaceutical industry to enhance therapeutic outcomes and minimize adverse effects. mdpi.commusechem.com

Diastereomeric Salt Formation for Enantiomer Separation

One of the classical and most widely used methods for separating the enantiomers of a racemic mixture is through the formation of diastereomeric salts. bme.hulibretexts.org This technique relies on the reaction of a racemic base, such as 1-(3,4-difluorophenyl)ethanamine, with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. bme.hulibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org

A commonly used resolving agent for the separation of chiral amines is tartaric acid. gavinpublishers.com When a racemic mixture of this compound is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid), two diastereomeric salts are formed: (R)-1-(3,4-difluorophenyl)ethanamine-(L)-tartrate and (S)-1-(3,4-difluorophenyl)ethanamine-(L)-tartrate. Due to their different spatial arrangements, these diastereomeric salts will have distinct solubilities in a given solvent system.

By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts can be selectively precipitated from the solution while the other remains dissolved. bme.hu The less soluble diastereomer is then isolated by filtration. Subsequently, the pure enantiomer of the amine can be recovered by treating the separated diastereomeric salt with a base to neutralize the tartaric acid. libretexts.org The selection of the appropriate resolving agent and solvent system is crucial for achieving high efficiency in the resolution process and is often determined through experimental screening. bme.hu

Chromatographic Enantioseparation Techniques

Chromatographic methods are powerful tools for the separation and analysis of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of pharmaceutical compounds. nih.gov The method relies on a chiral stationary phase (CSP) that creates a chiral environment, allowing for differential interactions with the enantiomers of the analyte. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and successful for a broad range of chiral compounds due to their wide applicability and robustness. nih.govchromatographyonline.com Other types of CSPs include those based on cyclodextrins, macrocyclic glycopeptides, Pirkle-type phases, and crown ethers. nih.govchromatographyonline.com

For the separation of primary amines like this compound, crown ether-based stationary phases are particularly effective. nih.gov The separation mechanism often involves the formation of inclusion complexes between the analyte and the chiral selector of the CSP. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a crucial role in achieving optimal separation. mdpi.com For basic analytes like amines, the addition of a basic modifier such as diethylamine (B46881) (DEA) to the mobile phase is often necessary to prevent peak tailing and improve resolution. mdpi.com

The development of a chiral HPLC method typically involves screening a variety of CSPs and mobile phase conditions to find the optimal system for a given pair of enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often preferred alternative to HPLC for chiral separations in the pharmaceutical industry. nih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. phenomenex.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.comnih.gov

Similar to HPLC, chiral SFC relies on chiral stationary phases (CSPs) to achieve enantioseparation. chromatographyonline.com Polysaccharide-based CSPs are the most commonly used in chiral SFC due to their broad enantioselectivity. chromatographyonline.comchromatographyonline.com The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol (B145695), to adjust the solvent strength. nih.govchiraltech.com Additives can also be included to improve peak shape and selectivity. chromatographyonline.com

SFC offers several advantages over HPLC for chiral separations, including reduced analysis times, lower consumption of organic solvents, and often complementary selectivity. chromatographyonline.comnih.gov This makes it a high-throughput and environmentally friendly option for the analysis and purification of enantiomers. nih.govchromatographyonline.com The development of robust instrumentation and a wide range of commercially available CSPs has solidified the role of SFC as a primary screening tool for chiral separations in drug discovery. nih.govnih.gov

Capillary Electrophoresis for Enantiomeric Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be effectively applied to the enantiomeric analysis of chiral compounds. nih.govspringernature.com In chiral CE, a chiral selector is added to the background electrolyte, which fills the capillary. springernature.com This selector interacts diastereomerically with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, consequently, their separation. springernature.com

A wide variety of chiral selectors have been employed in CE, with cyclodextrins and their derivatives being the most common. nih.gov Other selectors include macrocyclic antibiotics, proteins, and polysaccharides. nih.govspringernature.com The choice of chiral selector and the optimization of experimental conditions, such as the concentration of the selector, the pH of the buffer, and the applied voltage, are critical for achieving successful enantioseparation. springernature.com

Capillary electrophoresis offers several advantages for chiral analysis, including high separation efficiency, short analysis times, and low consumption of sample and reagents. nih.govrsc.org It is a versatile technique that can be applied to a wide range of charged or chargeable analytes, including basic compounds like this compound.

Enzymatic Resolution Strategies for this compound Enantiomers

Enzymatic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds. This technique utilizes enzymes, which are chiral biocatalysts, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic amines and alcohols. nih.gov

In the context of resolving racemic this compound, a lipase (B570770) could be used to catalyze the enantioselective acylation of one of the enantiomers. For instance, in the presence of an acyl donor, a lipase might selectively convert the (R)-enantiomer into its corresponding amide, while the (S)-enantiomer remains as the unreacted amine. The resulting mixture of the amide and the unreacted amine can then be easily separated by conventional methods such as extraction or chromatography.

The success of an enzymatic resolution depends on several factors, including the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. consensus.app For example, a study on the resolution of a similar compound, 1-(4-chlorophenyl)ethylamine, found that Novozym 435, a commercial lipase from Candida antarctica, was effective in catalyzing the enantioselective amidation. consensus.app The reaction conditions, such as the molar ratio of the substrate to the acyl donor and the temperature, were optimized to achieve high conversion and enantiomeric excess. consensus.app Similar strategies could be applied and optimized for the enzymatic resolution of this compound to produce the desired enantiomer with high purity.

Chemical Reactivity and Derivatization Studies of 1 3,4 Difluorophenyl Ethanamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH₂) in 1-(3,4-difluorophenyl)ethanamine is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, leading to the formation of a variety of derivatives.

The direct N-alkylation of primary amines like this compound with alkyl halides can be a complex process. ucalgary.calibretexts.org The initial reaction involves the amine acting as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form a secondary amine. ucalgary.ca However, the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. rsc.org This increased nucleophilicity leads to further alkylation, resulting in the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org

This tendency for overalkylation often results in a mixture of primary, secondary, tertiary, and quaternary ammonium salts, making the selective synthesis of a mono-alkylated product challenging. ucalgary.carsc.org To achieve selective mono-N-alkylation, specific strategies are often required, such as using a large excess of the starting amine, employing alternative reagents, or utilizing specific reaction conditions like those involving ionic liquids, which have been shown to reduce overalkylation. libretexts.orgrsc.org

Table 1: General Conditions for N-Alkylation of Primary Amines

| Parameter | Condition | Purpose/Comment |

| Alkylating Agent | Alkyl halide (R-X, X=I, Br, Cl), Tosylates | Iodides and tosylates are typically more reactive than bromides or chlorides. rsc.org |

| Solvent | Aprotic solvents (e.g., DMF, DMSO), Ionic Liquids | Ionic liquids can promote N-alkylation while minimizing overalkylation. rsc.org |

| Base (optional) | Excess amine, Hünig's base, CsOH | To neutralize the HX acid produced during the reaction. libretexts.orgrsc.org |

| Temperature | Room temperature to elevated temperatures | Reaction rate increases with temperature. |

| Stoichiometry | Large excess of amine | Favors mono-alkylation by increasing the probability of the alkyl halide reacting with the starting amine. libretexts.org |

In contrast to N-alkylation, the N-acylation of this compound to form amide derivatives is a more straightforward and controllable reaction. Primary amines readily react with acylating agents, such as acyl chlorides or acid anhydrides, to produce N-substituted amides. cognitoedu.orgchemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism. cognitoedu.orgdocbrown.info

The lone pair on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. cognitoedu.orgchemguide.co.uk This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion (or a carboxylate ion in the case of an anhydride) to yield the stable amide product. cognitoedu.org Typically, the reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct. hud.ac.ukfishersci.it This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Table 2: Common Reagents and Conditions for N-Acylation of Primary Amines

| Parameter | Condition | Purpose/Comment |

| Acylating Agent | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | Acyl chlorides are generally more reactive than anhydrides. nih.gov |

| Solvent | Aprotic solvents (e.g., DCM, THF, Cyrene™) | Solvents that do not react with the acylating agent. hud.ac.ukfishersci.it |

| Base | Tertiary amines (e.g., Triethylamine, Pyridine) | Scavenges the acid byproduct (e.g., HCl). fishersci.it |

| Temperature | 0 °C to Room temperature | The reaction is often exothermic and may require initial cooling. hud.ac.ukfishersci.it |

Aromatic Ring Functionalization

The 3,4-difluorophenyl ring of the molecule can undergo substitution reactions, although the reactivity is strongly influenced by the existing substituents: the two fluorine atoms and the 1-aminoethyl group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position of this substitution is dictated by the directing effects of the substituents already on the ring. libretexts.orgchemistrytalk.orgmasterorganicchemistry.com

1-Aminoethyl group [-CH(CH₃)NH₂]: The amino group makes this substituent strongly activating and ortho-, para-directing. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the substitution, thereby increasing the reaction rate. organicchemistrytutor.comlibretexts.org

Fluorine atoms (-F): Halogens are an exception to the general rules. They are deactivating due to their strong inductive electron-withdrawing effect, which makes the ring less reactive than benzene. libretexts.orgunizin.org However, they are ortho-, para-directing because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate when the attack occurs at these positions. libretexts.orgorganicchemistrytutor.com

In this compound, the directing effects are competitive. The strongly activating aminoethyl group directs incoming electrophiles to the positions ortho and para to it (positions 2 and 5). The fluorine atoms direct to positions ortho and para relative to themselves. The outcome of an EAS reaction will depend on the specific reaction conditions and the nature of the electrophile, but substitution will be strongly favored at the positions most activated by the powerful aminoethyl group. Specifically, the C5 position is para to the aminoethyl group and ortho to the fluorine at C4, making it a likely site for substitution. The C2 position is ortho to the aminoethyl group and meta to the fluorine at C3, also a potential site. However, the strong activation by the amino group often leads to challenges, such as over-reaction or reaction with the amine itself, especially under acidic conditions which are common for EAS. youtube.com

Table 3: Directing Effects of Substituents on the Difluorophenyl Moiety

| Substituent | Position | Reactivity Effect | Directing Effect | Governing Factor |

| -CH(CH₃)NH₂ | C1 | Activating | ortho, para (to C2, C6, C5) | Resonance (Donating) |

| -F | C3 | Deactivating | ortho, para (to C2, C4) | Inductive (Withdrawing) & Resonance (Donating) |

| -F | C4 | Deactivating | ortho, para (to C3, C5) | Inductive (Withdrawing) & Resonance (Donating) |

Nucleophilic aromatic substitution (SNAr) involves a nucleophile displacing a leaving group on an aromatic ring. byjus.com This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. byjus.commasterorganicchemistry.com

In this compound, the fluorine atoms can act as leaving groups. However, the ring lacks the strong electron-withdrawing groups typically required to facilitate the attack of a nucleophile and stabilize the negatively charged Meisenheimer intermediate. nih.gov The 1-aminoethyl group is electron-donating, which further deactivates the ring towards nucleophilic attack. While recent methods have been developed for the SNAr of non-activated aryl fluorides, they often require specific conditions, such as the use of organic photoredox catalysis or strong bases to generate highly reactive nucleophiles. rsc.orgnih.gov Therefore, under standard SNAr conditions, displacement of the fluorine atoms on this compound is unlikely to occur readily.

Reduction Reactions of Aromatic Systems

The reduction of the difluorophenyl ring to a difluorocyclohexyl ring is a challenging transformation due to the inherent stability of the aromatic system. Two primary methods for aromatic ring reduction are catalytic hydrogenation and dissolving metal reductions like the Birch reduction.

Catalytic Hydrogenation: This method typically requires high pressures, high temperatures, and potent catalysts (e.g., rhodium on carbon, ruthenium). While effective for many aromatic systems, the hydrogenation of fluorinated arenes can be complex. nih.govscispace.com Palladium-based catalysts have shown success in the hydrogenation of fluorinated pyridines, suggesting potential applicability to fluorinated benzenes under specific conditions, often requiring an acidic medium. rsc.orgacs.org

Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.orgmasterorganicchemistry.com It reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org Studies on difluorobenzene isomers have shown that they can undergo Birch reduction. rsc.orgnih.gov The electron-donating or -withdrawing nature of substituents influences the regioselectivity of the reduction. wikipedia.org For the difluorophenyl moiety, the reaction would likely yield a difluorinated cyclohexadiene derivative.

Table 4: Potential Methods for Aromatic Ring Reduction

| Method | Reagents | Product | Typical Conditions |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Rh/C, Ru, Pd) | Saturated cycloalkane | High pressure, elevated temperature. researchgate.net |

| Birch Reduction | Na or Li, liquid NH₃, Alcohol (e.g., EtOH) | 1,4-Cyclohexadiene | Low temperature (-33 °C or below). wikipedia.orgorganicreactions.org |

Synthesis of Complex Organic Molecules Incorporating the this compound Scaffold

The this compound scaffold, particularly in its chiral forms, serves as a valuable building block in the synthesis of more complex organic molecules, leveraging the unique electronic properties of the difluorophenyl group and the reactivity of the primary amine. Researchers have successfully incorporated this scaffold into a variety of molecular architectures, including heterocyclic systems and complex amides, which are of significant interest in medicinal chemistry and materials science.

One notable example involves the synthesis of highly fluorinated pyridin-4(1H)-one derivatives. The reaction of this compound with hexafluorodehydroacetic acid in ethanol (B145695) leads to the formation of 1-(3,4-Difluorophenyl)-2,6-bis(trifluoromethyl)pyridin-4(1H)-one. This synthesis proceeds through a tandem reaction sequence initiated by the Michael addition of the amine to the enone system of the hexafluorodehydroacetic acid, followed by an intramolecular cyclization and dehydration to yield the final pyridinone structure. This approach highlights the utility of this compound in constructing complex heterocyclic frameworks bearing multiple fluorine atoms.

The primary amine functionality of this compound also readily participates in amide bond formation with a wide range of carboxylic acids. Standard amide coupling protocols, employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), facilitate the efficient synthesis of N-(1-(3,4-difluorophenyl)ethyl) amides. This reactivity allows for the incorporation of the 1-(3,4-difluorophenyl)ethyl moiety into peptides, natural product analogues, and other biologically relevant molecules. For instance, the coupling with complex carboxylic acids containing other functional groups or chiral centers can lead to the generation of diverse libraries of compounds for drug discovery screening.

Furthermore, the this compound scaffold is a key component in the synthesis of certain pharmaceutical agents. For example, derivatives of this amine are utilized in the construction of antagonists for the P2Y12 receptor, which are important antiplatelet drugs. The synthesis of these complex molecules often involves a multi-step sequence where the difluorophenylethylamine core is introduced and subsequently elaborated with other heterocyclic and functionalized side chains.

Below are tables detailing the synthesis of representative complex organic molecules incorporating the this compound scaffold.

Table 1: Synthesis of a Pyridinone Derivative

| Product Name | Reactants | Reagent/Catalyst | Solvent | Reaction Conditions | Yield (%) |

| 1-(3,4-Difluorophenyl)-2,6-bis(trifluoromethyl)pyridin-4(1H)-one | This compound, Hexafluorodehydroacetic acid | - | Ethanol | Reflux | Not specified |

Table 2: General Scheme for Amide Synthesis

| Product Class | Reactants | Coupling Reagent | Base | Solvent | General Reaction Conditions |

| N-(1-(3,4-difluorophenyl)ethyl) amides | This compound, Carboxylic Acid | HATU or EDC | DIPEA | DMF or DCM | Room Temperature |

Investigations into Biological Activity and Pharmacological Potential of 1 3,4 Difluorophenyl Ethanamine

Assessment of Neuromodulatory Effects

The neuromodulatory effects of 1-(3,4-Difluorophenyl)ethanamine, also known as 3,4-Difluoroamphetamine (DFA), are more clearly defined in the scientific literature. As a substituted amphetamine, its primary mechanism of action involves the modulation of monoamine neurotransmitter systems. nih.gov

Specifically, this compound acts as a monoamine releasing agent. nih.gov This means it can promote the release of neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862) from presynaptic neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. The monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT), are key targets for such compounds. nih.govwikipedia.org These transporters are responsible for the reuptake of monoamines from the synapse, and their modulation can significantly impact neuronal activity. nih.gov

Studies have shown that 3,4-Difluoroamphetamine has a relatively weak activity as a serotonin releasing agent, with an affinity for the serotonin transporter that is about one-quarter of that of 3,4-methylenedioxyamphetamine (MDA). nih.gov Its activity at other monoamine transporters, while not as extensively studied, is presumed to be more significant, in line with the general profile of amphetamine derivatives. The parent compound, phenylethylamine, has been shown to induce conformational changes in microtubule proteins, suggesting a potential mechanism for its neuromodulatory action. wikipedia.org

The ability of this compound to modulate monoamine release underscores its potential to influence a variety of neurological processes, including mood, attention, and motivation.

Broad Spectrum Biological Activities of Structurally Related Compounds

The diverse biological activities observed in compounds structurally related to this compound highlight the rich pharmacological potential of the fluorinated phenethylamine (B48288) scaffold. Research into these related molecules provides a valuable context for understanding the potential applications of this chemical class.

Antidepressant and Stimulant Effects: Several fluorinated amphetamine analogs have been investigated for their effects on the central nervous system. For example, 3-Fluoroamphetamine (3-FA) is a stimulant that acts as a monoamine releaser with a preference for dopamine and norepinephrine over serotonin. 4-Fluoroamphetamine (4-FA) also produces stimulant and entactogenic effects and has been shown to increase vigor, friendliness, and positive mood in human studies. frontiersin.orgwikipedia.org

Anticancer Activity: In the realm of oncology, various heterocyclic compounds bearing structural similarities to parts of the this compound molecule have demonstrated anticancer potential. Derivatives of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have been synthesized and shown to possess antiproliferative activities against different cancer cell lines. nih.govwikipedia.org Additionally, 1,4-naphthoquinone (B94277) derivatives have been evaluated for their cytotoxic activity against human cancer cells.

The following table summarizes the observed biological activities of some structurally related compounds:

| Compound/Class | Observed Biological Activity | Research Focus |

| 3-Fluoroamphetamine (3-FA) | Stimulant, monoamine releaser (dopamine & norepinephrine) | Neuromodulatory Effects |

| 4-Fluoroamphetamine (4-FA) | Stimulant, entactogen, mood elevation | Neuromodulatory & Psychological Effects frontiersin.orgwikipedia.org |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Antidepressant-like effects | Psychiatric Disorders nih.govresearchgate.net |

| 1,3,4-Thiadiazole Derivatives | Anticancer activity | Oncology nih.gov |

| 1,2,4-Triazole Derivatives | Antiproliferative activity | Oncology wikipedia.org |

| 1,4-Naphthoquinone Derivatives | Cytotoxic activity against cancer cells | Oncology |

These findings underscore the importance of the chemical structure in determining biological activity and suggest that further investigation into this compound and its derivatives could uncover novel therapeutic agents.

Molecular Interactions and Mechanistic Elucidation of 1 3,4 Difluorophenyl Ethanamine

Interaction with Monoamine Transporters (Serotonin, Dopamine)

As a substituted amphetamine, 1-(3,4-Difluorophenyl)ethanamine is understood to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) from the synaptic cleft. These transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), are primary targets for amphetamine-class compounds. The interaction can involve both reuptake inhibition (blockade) and substrate-mediated release (efflux). wikipedia.org

| Compound | Target Transporter | Action | EC₅₀ (nM) - Release | IC₅₀ (nM) - Inhibition | Reference |

|---|---|---|---|---|---|

| 4-Fluoroamphetamine | Dopamine (DAT) | Releasing Agent / Reuptake Inhibitor | 200 | 770 | wikipedia.org |

| Serotonin (SERT) | Releasing Agent / Reuptake Inhibitor | 730 | 6800 | wikipedia.org | |

| Norepinephrine (B1679862) (NET) | Releasing Agent / Reuptake Inhibitor | 37 | 420 | wikipedia.org | |

| 3-Fluoroamphetamine | Dopamine/Norepinephrine | Selective Releasing Agent | N/A | N/A | wikipedia.org |

| This compound | DAT / SERT | Likely Releasing Agent / Reuptake Inhibitor | Data not available | Data not available |

Enzyme Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders. nih.govnih.gov Phenethylamine (B48288) derivatives are known to interact with MAO enzymes.

Specific enzyme inhibition data for this compound is limited. However, studies on analogous compounds provide a basis for its expected activity. 4-Fluoroamphetamine has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), with a half-maximal inhibitory concentration (IC₅₀) of 16,000 nM. wikipedia.org This is comparable to the parent compound, amphetamine, which has an IC₅₀ for MAO-A of 11,000 nM, indicating that the addition of a single fluorine atom at the 4-position does not dramatically alter its weak inhibitory potency. wikipedia.org In a related class, 3,4-methylenedioxymethamphetamine (MDMA) and its metabolite MDA act as competitive or mixed-type inhibitors of MAO-A, with Ki values of 24.5 µM and 7.8 µM, respectively. nih.gov Given this context, this compound is likely to be a weak inhibitor of MAO-A and would not be considered a potent monoamine oxidase inhibitor (MAOI).

| Compound | Enzyme | Inhibition Type | IC₅₀ / Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 4-Fluoroamphetamine | MAO-A | Inhibitor | 16,000 (IC₅₀) | wikipedia.org |

| Amphetamine | MAO-A | Inhibitor | 11,000 (IC₅₀) | wikipedia.org |

| MDMA | MAO-A | Competitive Inhibitor | 24,500 (Kᵢ) | nih.gov |

| MDA | MAO-A | Mixed-Type Inhibitor | 7,800 (Kᵢ) | nih.gov |

| This compound | MAO-A / MAO-B | Likely Weak Inhibitor | Data not available |

Receptor Binding Affinity and Selectivity Research

Beyond transporters and enzymes, phenethylamines can also interact directly with neurotransmitter receptors. Research has focused on serotonin receptors, particularly the 5-HT₂ family, due to their role in the psychoactive effects of many related compounds.

Direct receptor binding data for this compound is scarce in the available literature. However, data from 4-fluoroamphetamine (4-FA) shows a very low affinity for both the 5-HT₂A and 5-HT₂C receptors, with Ki values of 11,300 nM and 7,800 nM, respectively. wikipedia.org This indicates that direct receptor binding is not a primary mechanism of action for this monofluorinated analog. It is therefore probable that this compound also displays a low affinity for these serotonin receptor subtypes and that its pharmacological effects are predominantly mediated through its actions on monoamine transporters. Antipsychotic drugs, by contrast, often have high binding affinities for dopamine D₂ and various serotonin receptors. nih.govresearchgate.net

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| 4-Fluoroamphetamine | 5-HT₂A | 11,300 | wikipedia.org |

| 5-HT₂C | 7,800 | wikipedia.org | |

| This compound | 5-HT₂A | Data not available (likely low affinity) | |

| 5-HT₂C | Data not available (likely low affinity) |

Influence of Fluorine Substitution on Ligand-Target Interactions

The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to modulate its properties. In the case of this compound, the two fluorine atoms on the phenyl ring significantly influence its interactions with biological targets compared to its non-fluorinated parent, amphetamine.

One of the most significant effects of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine (C-F) bond is exceptionally strong and not easily broken by metabolic enzymes like cytochrome P450 oxidases. wikipedia.org For many phenethylamines, metabolism, particularly at the phenyl ring, can lead to the formation of metabolites that may be responsible for neurotoxic effects. psu.edu By substituting hydrogen with fluorine, as in this compound, this metabolic pathway is blocked, potentially reducing the formation of toxic metabolites. psu.edu

Furthermore, fluorine substitution increases the lipophilicity of the molecule. This property can enhance its ability to cross the blood-brain barrier, a critical step for centrally acting drugs. wikipedia.org While sterically similar to hydrogen, fluorine is the most electronegative element, which alters the electronic properties of the phenyl ring. psu.edu This electronic difference can modify non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the binding pocket of a receptor or enzyme, potentially affecting binding affinity and selectivity.

| Property | Influence of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increases resistance to metabolism by cytochrome P450 enzymes. | wikipedia.orgpsu.edu |

| Lipophilicity | Increases, potentially enhancing blood-brain barrier permeability. | wikipedia.org |

| Binding Interactions | Alters electronic properties, which can modify non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) at the target site. | psu.edu |

| Neurotoxicity | May reduce neurotoxicity by preventing the formation of certain toxic metabolites. | psu.edu |

Structure Activity Relationship Sar and Analog Design for 1 3,4 Difluorophenyl Ethanamine Derivatives

Systematic Modification of the Ethanamine Backbone

The ethanamine backbone of 1-(3,4-difluorophenyl)ethanamine offers several points for modification to probe the steric and electronic requirements of its biological targets. Key modifications include alterations to the amine group and the ethyl side chain.

N-Alkylation and N-Acylation: Modification of the primary amine is a common strategy to alter a compound's physicochemical properties and target interactions. For phenethylamine (B48288) derivatives, N-methylation can influence potency and selectivity. For instance, in the context of the human trace amine-associated receptor 1 (hTAAR1), converting the primary amine of β-phenethylamine to a secondary amine by N-methylation leads to a minor reduction in potency, while further N-methylation to a tertiary amine significantly decreases potency. rsc.org N-benzylation of phenethylamines, however, has been shown to increase affinity and potency at the 5-HT2A receptor. mdpi.com

α-Methylation: The introduction of a methyl group at the α-carbon of the ethyl chain, creating a phentermine analog, can have a significant impact on activity. For β-phenethylamines interacting with hTAAR1, an α-methyl group is generally more detrimental to potency than a β-methyl group. rsc.org This suggests that steric bulk near the aromatic ring is less tolerated by this particular receptor.

Data on Ethanamine Backbone Modifications of Related Phenethylamines:

| Modification | Compound Class | Effect on Activity | Target |

| N-Methylation | β-Phenethylamines | Minor reduction in potency | hTAAR1 rsc.org |

| N,N-Dimethylation | β-Phenethylamines | Significant reduction in potency | hTAAR1 rsc.org |

| N-Benzylation | Phenethylamines | Increased affinity and potency | 5-HT2A Receptor mdpi.com |

| α-Methylation | β-Phenethylamines | Reduced potency | hTAAR1 rsc.org |

| β-Methylation | β-Phenethylamines | Better tolerated than α-methylation | hTAAR1 rsc.org |

Investigation of Substituent Effects on the Difluorophenyl Moiety

The 3,4-difluoro substitution pattern on the phenyl ring of this compound provides a unique electronic signature. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of the amine group and the molecule's interaction with its biological target. nih.gov

Position and Nature of Substituents: The position and electronic nature of substituents on the aromatic ring of phenethylamines are critical determinants of their pharmacological activity. In a series of phenethylamine derivatives targeting the 5-HT2A receptor, it was observed that alkyl or halogen groups at the para-position of the phenyl ring generally maintained or enhanced binding affinity. google.com Conversely, alkoxy or nitro groups at the same position led to a decrease in affinity. google.com For dopamine (B1211576) transporter (DAT) ligands based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine scaffold, strong electron-withdrawing substituents on the aromatic rings were found to be most active and selective. nih.gov

Fluorination Pattern: The specific placement of fluorine atoms can have distinct effects. While direct SAR data for various fluorination patterns on the 1-phenylethanamine core is limited in the public domain, studies on related structures provide insights. For example, in a series of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues, the introduction of fluorine at different positions on a phenyl ring led to significant variations in potency as mGluR5 antagonists.

Hypothetical Effects of Substituent Changes on the Difluorophenyl Moiety:

| Modification | Potential Effect | Rationale based on related compounds |

| Shifting fluoro position | Altered binding affinity and selectivity | Positional isomers of fluorinated compounds often exhibit different biological activities. |

| Additional electron-withdrawing groups (e.g., -CF3, -NO2) | Potentially increased potency at certain transporters like DAT. nih.gov | Electron-withdrawing groups can enhance interactions with specific receptor sites. |

| Addition of electron-donating groups (e.g., -OCH3, -CH3) | Potentially decreased potency at certain transporters. google.com | Electron-donating groups can alter the electronic landscape and steric profile, potentially reducing binding affinity. |

Rational Design of Ligands Based on this compound Structure

The rational design of ligands based on the this compound scaffold involves leveraging computational and structural biology tools to predict and optimize interactions with a specific biological target. This approach aims to move beyond traditional trial-and-error synthesis towards a more directed discovery process.

Target-Focused Design: A key strategy in rational design is to tailor the ligand to the specific topology and amino acid composition of the target's binding site. For instance, designing selective inhibitors for monoamine oxidase (MAO) isoforms, hMAO-A and hMAO-B, requires exploiting the subtle differences in their active sites. Molecular dynamics simulations have been used to understand how specific interactions, such as hydrogen bonds with particular residues (e.g., Gln215 in hMAO-A), can confer selectivity. While not directly studying this compound, these principles are applicable.

Computational Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and molecular docking are instrumental in rational ligand design. CoMFA can build a 3D-QSAR model that relates the steric and electrostatic fields of a series of molecules to their biological activity. rsc.org Such models can guide the design of new analogs with predicted enhanced potency. Molecular dynamics simulations can further refine understanding by modeling the dynamic interactions between a ligand and its target protein over time. sigmaaldrich.com

Bioisosteric Replacement: Another rational design strategy is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. The goal is to improve the molecule's pharmacological properties without drastically altering its binding mode. For example, the replacement of a phenyl ring with a thiophene (B33073) ring has been shown to be well-tolerated and can even enhance potency in certain DAT inhibitors. nih.gov

Comparative Analysis with Related Aromatic Amine Analogs

The pharmacological profile of this compound and its derivatives can be better understood by comparing them to other aromatic amines, such as amphetamine and its analogs.

Fluorinated vs. Non-fluorinated Analogs: The introduction of fluorine can significantly alter the properties of a molecule compared to its non-fluorinated counterpart. Fluorine is highly electronegative and can form strong bonds with carbon, often leading to increased metabolic stability. rsc.org It can also alter the pKa of nearby functional groups and participate in hydrogen bonding, thereby influencing drug-receptor interactions. In a study of 3-(3,4-dichlorophenyl)-1-indanamine derivatives, the chlorinated phenyl ring was found to be crucial for high-affinity binding to biogenic amine transporters. nih.gov This highlights the significant role that halogen substitution plays in the activity of this class of compounds.

Comparative Data of Related Aromatic Amine Analogs:

| Compound Class | Key Structural Features | General Biological Activity Profile |

| This compound Analogs | 3,4-difluorophenyl group, ethanamine side chain | Expected to interact with monoamine transporters and other CNS targets. |

| Amphetamine Analogs | Phenyl group, α-methyl on the ethanamine side chain | CNS stimulants, primarily affecting dopamine and norepinephrine (B1679862) systems. |

| 3,4-Methylenedioxymethamphetamine (MDMA) Analogs | 3,4-methylenedioxy-phenyl group, N-methyl, α-methyl | Primarily affect serotonin (B10506) systems, with complex effects on speech and cognition. |

| 3-(3,4-Dichlorophenyl)-1-indanamine Analogs | 3,4-dichlorophenyl group, rigid indanamine core | High-affinity ligands for dopamine, serotonin, and norepinephrine transporters. nih.gov |

Computational Chemistry and Molecular Modeling of 1 3,4 Difluorophenyl Ethanamine

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3,4-difluorophenyl)ethanamine, DFT calculations, often employing basis sets like 6-311G(d,p), are utilized to optimize the molecular geometry in its ground state. dntb.gov.ua These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

The presence of the 3,4-difluorophenyl group significantly influences the electronic properties of the ethanamine side chain. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect, which can impact the reactivity and metabolic stability of the compound. DFT studies can quantify these effects by calculating various electronic properties. For instance, in related difluorophenyl compounds, DFT has been used to analyze redox properties and spin density distribution, showing that such substitutions can significantly alter the electronic landscape of the molecule. mdpi.compreprints.org These theoretical investigations are crucial for understanding the structure-property relationships that govern the behavior of this compound. mdpi.compreprints.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

For a molecule like this compound, the MEP surface would highlight the electrostatic landscape.

Negative Regions (Red/Yellow): These areas, rich in electrons, are typically associated with electronegative atoms. In this case, the fluorine atoms on the phenyl ring and the nitrogen atom of the amine group would be expected to show negative potential, indicating their susceptibility to electrophilic attack.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group and the phenyl ring are likely to exhibit positive potential.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule might interact with a biological target's binding site. malayajournal.org The MEP map can guide the design of derivatives with modified interaction profiles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. malayajournal.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy and localization of the HOMO indicate the molecule's ability to donate electrons in a reaction. For this compound, the HOMO is likely to be localized around the amine group and the phenyl ring. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy and localization of the LUMO suggest the molecule's ability to accept electrons. youtube.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org Computational studies on similar aromatic compounds have demonstrated the utility of FMO analysis in predicting reactivity and electronic transitions. researchgate.netresearchgate.net

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. A higher energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. A lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

Computational Predictions of Binding Affinity and Selectivity to Biological Targets

Computational methods are increasingly used to predict how a small molecule like this compound will bind to a biological target, such as a receptor or enzyme, and with what affinity and selectivity. nih.govnih.gov These predictions are invaluable in the early stages of drug discovery.

Techniques like molecular docking and free energy calculations can provide quantitative estimates of binding affinity. For instance, computational studies on inhibitors of various enzymes have successfully predicted binding free energies that correlate well with experimental data. nih.govrsc.org The presence of fluorine atoms in this compound is known to potentially enhance binding affinity due to favorable interactions and increased metabolic stability.

Selectivity, the ability of a compound to bind to its intended target over other proteins, is also a critical aspect that can be explored computationally. By comparing the predicted binding energies of this compound to different but related biological targets, researchers can gain insights into its potential selectivity profile. nih.govrsc.org

Molecular Docking and Dynamics Simulations with Receptor Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking studies can be performed with various receptor systems to identify potential biological targets and to understand the key interactions driving the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic picture of the binding event by accounting for the flexibility of both the ligand and the receptor. These simulations can reveal conformational changes upon binding and provide a more accurate estimation of binding free energies. rsc.orgnih.gov For example, MD simulations have been used to elucidate the structural basis for the selectivity of inhibitors against their targets. rsc.org

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(3,4-difluorophenyl)ethanamine. slideshare.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms in a molecule and their connectivity. slideshare.net Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound.

In the ¹H NMR spectrum of this compound, specific signals, or resonances, correspond to the different types of protons present in the molecule. docbrown.info The chemical shift of these signals, measured in parts per million (ppm), indicates the electronic environment of each proton. slideshare.netdocbrown.info For instance, the protons on the aromatic ring will appear in a distinct region of the spectrum compared to the protons of the ethylamine (B1201723) side chain. Furthermore, the splitting pattern of these signals, a phenomenon known as spin-spin coupling, reveals the number of neighboring protons, thereby helping to piece together the molecular structure. docbrown.infomnstate.edu

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing definitive structural confirmation. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 6.8 - 7.2 | Multiplet | |

| CH (methine) | 4.1 - 4.3 | Quartet | J = 6.5 |

| NH₂ (amine) | 1.5 - 2.5 | Singlet (broad) | |

| CH₃ (methyl) | 1.3 - 1.5 | Doublet | J = 6.5 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov When this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion. The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight. For this compound (C₈H₉F₂N), the expected molecular weight is approximately 157.16 g/mol . bldpharm.com

Under the high-energy conditions within the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule and can be used to confirm its structure. libretexts.org For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would result in the loss of a methyl group to form a stable iminium ion.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion | [C₈H₉F₂N]⁺ | 157 |

| Alpha-cleavage product | [C₇H₆F₂N]⁺ | 142 |

| Tropylium-like ion | [C₇H₅F₂]⁺ | 127 |

Note: The m/z values represent the most abundant isotope for each element.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes specific bonds to stretch or bend. oregonstate.edu The resulting IR spectrum shows absorption bands at characteristic frequencies (expressed as wavenumbers, cm⁻¹) that correspond to particular functional groups. pressbooks.publibretexts.org For this compound, key absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C-F stretching for the difluorinated phenyl ring. pressbooks.publibretexts.org The presence of two peaks for the N-H stretch is characteristic of a primary amine (R-NH₂). pressbooks.pub

Raman spectroscopy, on the other hand, involves scattering of monochromatic light from a laser source. nih.govchemicalbook.com While the principles differ, the information obtained is often complementary to IR spectroscopy. Certain vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-F | Stretch | 1100 - 1300 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination